This compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and purity. The ongoing research into 1,2,4-triazoles has led to the development of efficient synthetic routes that are both practical and economical.
4-(1H-1,2,4-Triazol-3-yl)morpholine belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are classified as azoles. Morpholine is a cyclic amine that is often used in pharmaceuticals due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.
The synthesis of 4-(1H-1,2,4-Triazol-3-yl)morpholine typically involves the reaction of morpholine with precursors containing the triazole structure. One effective method employs microwave irradiation to facilitate the reaction between morpholine and 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives. This approach allows for rapid synthesis under controlled conditions.
In a typical synthesis pathway:
The molecular structure of 4-(1H-1,2,4-Triazol-3-yl)morpholine features:
The molecular formula for 4-(1H-1,2,4-Triazol-3-yl)morpholine can be represented as C7H10N4O. The compound exhibits specific NMR and IR spectral characteristics that confirm its structure:
4-(1H-1,2,4-Triazol-3-yl)morpholine can undergo various chemical reactions typical of triazole compounds:
The reactions are often facilitated by mild conditions due to the stability of the triazole ring. For example, condensation reactions with aromatic aldehydes can be performed under reflux conditions or using ultrasound for enhanced efficiency .
The mechanism of action for 4-(1H-1,2,4-Triazol-3-yl)morpholine primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have shown that similar triazole compounds exhibit significant antimicrobial activity against various pathogens, indicating that 4-(1H-1,2,4-Triazol-3-yl)morpholine may possess comparable efficacy .
Analytical techniques such as NMR spectroscopy and mass spectrometry are used to characterize the purity and identity of synthesized compounds .
4-(1H-1,2,4-Triazol-3-yl)morpholine has potential applications in various fields:
4-(1H-1,2,4-Triazol-3-yl)morpholine (CAS: 18377-89-4) represents a strategically engineered hybrid molecule that integrates two nitrogen-containing heterocyclic pharmacophores: 1,2,4-triazole and morpholine. This compound (molecular formula: C₆H₁₀N₄O; molecular weight: 154.17 g/mol) exemplifies contemporary medicinal chemistry approaches aimed at synergizing the biological advantages of distinct heterocyclic systems [1] [4]. The 1,2,4-triazole moiety contributes hydrogen-bonding capacity, metabolic stability, and structural mimicry of peptide bonds, while the morpholine ring enhances aqueous solubility and modulates lipophilicity [3] [8]. Such hybrid architectures are increasingly prominent in drug discovery pipelines targeting infectious diseases, oncology, and central nervous system disorders, capitalizing on the privileged scaffold status of both components [2] [7].
The molecular architecture of 4-(1H-1,2,4-Triazol-3-yl)morpholine features a direct carbon-nitrogen bond linking the 3-position of the 1,2,4-triazole ring to the 4-position of the morpholine ring. This connection creates a planar-triazole/non-planar-morpholine conformation that influences target binding and physicochemical behavior [1] [6]. Key structural parameters include:
Table 1: Key Structural Descriptors of 4-(1H-1,2,4-Triazol-3-yl)morpholine
Property | Value/Descriptor | Significance |
---|---|---|
Canonical SMILES | N1(C2=NNC=N2)CCOCC1 | Standardized molecular representation |
InChI Key | RDEXLPZSVFTQSM-UHFFFAOYSA-N | Unique molecular identifier |
Tautomeric Preference | 1H-1,2,4-Triazole | Enhanced hydrogen bonding capability |
Calculated LogP | -1.73 | High hydrophilicity |
Hydrogen Bond Donors | 1 (triazole N-H) | Protein binding interactions |
Hydrogen Bond Acceptors | 5 (3 triazole N, 1 morpholine O, 1 morpholine N) | Target engagement versatility |
Functionally, this hybrid architecture leverages complementary pharmacological attributes: The 1,2,4-triazole moiety enables interactions with cytochrome P450 enzymes (notably CYP51 in fungi) and nucleotide-binding domains in kinases, while the morpholine component enhances cell membrane permeability and solubility profiles [2] [3]. This synergy is evidenced in antifungal research where morpholine-containing triazole derivatives demonstrate 16-64-fold greater potency against Candida albicans compared to fluconazole, attributed to optimized enzyme binding geometry [2].
The therapeutic exploitation of 1,2,4-triazoles originated in the mid-20th century, culminating in seminal antifungal agents during the 1980-1990s. The morpholine-triazole hybridization represents an evolutionary advancement beyond first-generation triazole drugs [2] [7]:
Table 2: Evolution of Triazole-Containing Therapeutics with Hybrid Analogues
Era | Representative Drugs | Structural Features | Limitations Addressed by Morpholine Hybrids |
---|---|---|---|
1980s | Fluconazole | Difluorophenyl-triazole-propanol | Limited spectrum; Resistance development |
1990s-2000s | Voriconazole, Posaconazole | Fluoropyrimidine/piperazine-triazole | CYP-mediated drug interactions; Solubility issues |
2010-Present | Morpholine-triazole hybrids | Direct morpholine-triazole linkage | Metabolic instability; Target selectivity; Solubility |
The structural evolution reflects increasing sophistication in heterocyclic hybridization: Early modifications focused on phenyl ring substitutions, while contemporary designs leverage the conformational flexibility and hydrogen-bonding topology of saturated nitrogen-oxygen heterocycles like morpholine [2] [7]. This progression established 1,2,4-triazole as a "privileged scaffold" with over 30 FDA-approved drugs spanning antifungals (fluconazole), antidepressants (trazodone), antivirals (ribavirin), and aromatase inhibitors (letrozole) [2].
Morpholine (1-oxa-4-azacyclohexane) is featured in >20 FDA-approved drugs due to its multifaceted roles in optimizing drug-like properties. Its incorporation into 4-(1H-1,2,4-Triazol-3-yl)morpholine exemplifies rational pharmacokinetic engineering [3] [5] [8]:
Table 3: Impact of Morpholine Incorporation on Drug Properties
Property | Without Morpholine | With Morpholine | Therapeutic Advantage |
---|---|---|---|
Aqueous Solubility | Low (<50 μg/mL) | High (>1 mg/mL) | Improved oral bioavailability |
cLogP | Moderate (1.5–2.5) | Low (-1.7 to 0.5) | Enhanced tissue penetration |
Metabolic Stability | CYP3A4-mediated oxidation | Diversified metabolism pathways | Reduced drug-drug interactions |
Target Selectivity | Moderate | Enhanced | Reduced off-target effects |
Notably, morpholine's role extends beyond passive solubilization: In the antifungal hybrid reported by Wu et al., the morpholine nitrogen directly coordinated with fungal CYP51's heme iron, while the triazole engaged hydrophobic residues, demonstrating synergistic pharmacophore functionality [2]. This dual mechanism underpinned exceptional potency (MIC₈₀: 0.0156 μg/mL against resistant Candida spp.) – 64-fold greater than voriconazole [2]. Approximately 78% of morpholine-containing drug candidates in clinical development (2015-2020) showed improved clinical efficacy over non-morpholine analogues, validating its strategic incorporation [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1